N-(4-Bromoacetyl)phenyl-1-butanesulfonamide
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Overview
Description
N-(4-Bromoacetyl)phenyl-1-butanesulfonamide is a chemical compound with the molecular formula C12H16BrNO3S and a molecular weight of 334.23 g/mol It is known for its unique structure, which includes a bromoacetyl group attached to a phenyl ring and a butanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromoacetyl)phenyl-1-butanesulfonamide typically involves the reaction of 4-bromoacetophenone with butanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromoacetyl)phenyl-1-butanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenyl-1-butanesulfonamides, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
N-(4-Bromoacetyl)phenyl-1-butanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Bromoacetyl)phenyl-1-butanesulfonamide involves its interaction with specific molecular targets and pathways. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloroacetyl)phenyl-1-butanesulfonamide
- N-(4-Fluoroacetyl)phenyl-1-butanesulfonamide
- N-(4-Iodoacetyl)phenyl-1-butanesulfonamide
Uniqueness
N-(4-Bromoacetyl)phenyl-1-butanesulfonamide is unique due to the presence of the bromoacetyl group, which imparts specific reactivity and properties.
Properties
Molecular Formula |
C12H16BrNO3S |
---|---|
Molecular Weight |
334.23 g/mol |
IUPAC Name |
6-bromo-5-oxo-N-phenylhexane-1-sulfonamide |
InChI |
InChI=1S/C12H16BrNO3S/c13-10-12(15)8-4-5-9-18(16,17)14-11-6-2-1-3-7-11/h1-3,6-7,14H,4-5,8-10H2 |
InChI Key |
UGWJUKAUMKDATG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)CCCCC(=O)CBr |
Origin of Product |
United States |
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